N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzothiadiazole ring, a fluorophenoxy group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with an appropriate halogenated precursor.
Attachment of the Butanamide Chain: The butanamide chain can be attached through an amide coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)butanamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)butanamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methylphenoxy)butanamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C16H14FN3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C16H14FN3O2S/c1-2-15(22-12-6-3-10(17)4-7-12)16(21)18-11-5-8-13-14(9-11)20-23-19-13/h3-9,15H,2H2,1H3,(H,18,21) |
InChI Key |
YRMPLSWWBCSEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=NSN=C2C=C1)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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